N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide
Description
Properties
IUPAC Name |
N-methoxy-N-methyloxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-9(11-2)8(10)7-3-5-12-6-4-7/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURBKRFUFINPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCOCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630965 | |
| Record name | N-Methoxy-N-methyloxane-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156353-01-4 | |
| Record name | N-Methoxy-N-methyloxane-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methoxy-N-methyloxane-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
This method involves the reaction of methyl tetrahydropyran-4-carboxylate with N,O-dimethylhydroxylamine hydrochloride in the presence of isopropylmagnesium chloride. The Grignard reagent deprotonates the hydroxylamine, facilitating nucleophilic attack on the ester carbonyl group. The reaction proceeds in tetrahydrofuran (THF) at temperatures between -30°C and -5°C under an inert argon atmosphere.
Key Steps:
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Reagent Preparation : Methyl tetrahydropyran-4-carboxylate (1.33 mL, 10.0 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.51 g, 15.5 mmol) are dissolved in THF.
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Grignard Addition : A 2.0 M solution of isopropylmagnesium chloride in THF (15.0 mL, 30.0 mmol) is added dropwise at -30°C.
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Stirring and Work-Up : The mixture is stirred at -5°C for 1 hour, quenched with water, and extracted with ethyl acetate. The organic layer is dried over anhydrous MgSO₄ and concentrated under reduced pressure.
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Purification : Distillation under reduced pressure yields the product (58%) with a boiling point of 125–129°C at 8.0 hPa.
Spectroscopic Validation:
-
¹H NMR (CDCl₃) : δ 1.57–1.66 (m, 2H), 1.77–1.93 (m, 2H), 2.85–2.94 (m, 1H), 3.18 (s, 3H), 3.44 (ddd, J = 2.4, 11.9, 11.9 Hz, 2H), 3.69 (s, 3H), 4.00 (ddd, J = 2.4, 11.9, 11.9 Hz, 2H).
Table 1: Grignard Method Optimization
| Parameter | Value |
|---|---|
| Temperature | -30°C to -5°C |
| Solvent | THF |
| Yield | 58% |
| Purification | Distillation |
Carbodiimide-Based Coupling
Reaction Design
This approach employs N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 4-methylmorpholine to activate tetrahydro-2H-pyran-4-carboxylic acid for coupling with N,O-dimethylhydroxylamine.
Procedure:
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Activation : Tetrahydro-2H-pyran-4-carboxylic acid (4.0 g, 31 mmol) is dissolved in dichloromethane (DCM) with EDC (6.5 g, 34 mmol) and 4-methylmorpholine (7.4 mL, 68 mmol).
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Coupling : N,O-Dimethylhydroxylamine hydrochloride (3.3 g, 34 mmol) is added, and the mixture is stirred at room temperature for 18 hours.
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Work-Up : The reaction is quenched with 1 M HCl, extracted with ethyl acetate, and purified via silica gel chromatography (81% yield).
Advantages:
-
Avoids low-temperature conditions.
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Higher functional group tolerance compared to Grignard methods.
Table 2: Carbodiimide Method Parameters
| Parameter | Value |
|---|---|
| Catalyst | EDC |
| Base | 4-Methylmorpholine |
| Yield | 81% |
| Purification | Column Chromatography |
1,1'-Carbonyldiimidazole (CDI) Activation
Methodology
CDI activates the carboxylic acid as an imidazolide intermediate, which reacts with N,O-dimethylhydroxylamine.
Steps:
-
Activation : Tetrahydro-2H-pyran-4-carboxylic acid (46.0 g, 353 mmol) is treated with CDI (63.0 g, 389 mmol) in DCM.
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Aminolysis : N,O-Dimethylhydroxylamine hydrochloride (37.9 g, 389 mmol) is added, and the mixture is stirred overnight at room temperature.
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Isolation : The crude product is washed with water, dried over MgSO₄, and concentrated to yield 85% pure product.
Scalability:
-
Suitable for large-scale synthesis due to straightforward work-up.
Table 3: CDI Activation Performance
| Parameter | Value |
|---|---|
| Activator | CDI |
| Reaction Time | 16 hours |
| Yield | 85% |
| Purity | Light amber oil |
Acyl Chloride Intermediacy
Synthesis via Oxalyl Chloride
Tetrahydro-2H-pyran-4-carboxylic acid is converted to its acyl chloride before coupling with N,O-dimethylhydroxylamine.
Protocol:
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Chlorination : The carboxylic acid (13 g, 100 mmol) is treated with oxalyl chloride (15.2 g, 120 mmol) in DCM with catalytic N,N-dimethylformamide (DMF).
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Amidation : The acyl chloride is reacted with N,O-dimethylhydroxylamine hydrochloride (9.75 g, 100 mmol) and diisopropylethylamine (39 g, 300 mmol) in DCM.
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Purification : Concentration under vacuum affords the product in 87% yield.
Key Considerations:
-
Exothermic reaction requires controlled addition of oxalyl chloride.
Table 4: Acyl Chloride Route Efficiency
| Parameter | Value |
|---|---|
| Chlorinating Agent | Oxalyl Chloride |
| Base | Diisopropylethylamine |
| Yield | 87% |
| Reaction Scale | 100 mmol |
Comparative Analysis of Methods
Yield and Practicality
-
Grignard Method : Moderate yield (58%) but requires cryogenic conditions.
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Carbodiimide Coupling : High yield (81%) with room-temperature operation.
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CDI Activation : Best scalability (85% yield) and minimal purification.
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Acyl Chloride Route : High yield (87%) but involves hazardous reagents.
Industrial vs. Laboratory Suitability
-
CDI and Carbodiimide Methods : Preferred for large-scale synthesis due to operational simplicity.
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Grignard Approach : Limited to small-scale research due to low-temperature requirements.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated compounds.
Scientific Research Applications
Medicinal Chemistry
N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide has been investigated for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets suggests possible therapeutic applications.
- Cancer Therapeutics : Recent studies indicate that derivatives of this compound can disrupt critical protein-protein interactions involved in tumor growth, such as those between Mdm2 and p53 proteins. This disruption could activate tumor suppressor pathways, making it a candidate for cancer treatment .
Organic Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of bioactive molecules and specialty chemicals.
The biological activity of this compound is attributed to its capacity to modulate enzyme activity and influence biological pathways.
- Cyclooxygenase Inhibition : Studies have shown that this compound can inhibit COX-2 enzymes, which are crucial in inflammation and pain management. Molecular docking studies revealed favorable binding affinities, indicating its potential as an anti-inflammatory drug .
Case Study 1: Cyclooxygenase Inhibition
A study highlighted the compound's ability to inhibit COX-2 enzymes effectively. Molecular docking simulations indicated that it binds well to the active site of COX-2, suggesting its potential as a lead compound for developing new anti-inflammatory medications.
Case Study 2: Cancer Therapeutics
In another investigation, researchers focused on the ability of this compound to interfere with signaling pathways in cancer cells. The compound was shown to reduce cell proliferation across various cancer cell lines by targeting specific protein interactions critical for tumor growth .
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide include other tetrahydropyran derivatives and carboxamides. Some examples are:
- N-Methoxy-N-methyl-2H-pyran-4-carboxamide
- N-Methoxy-N-methyl-3,4-dihydro-2H-pyran-4-carboxamide
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, a synthetic compound with the CAS number 156353-01-4, has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a tetrahydropyran ring structure, which is significant for its biological activity. The compound's unique configuration allows it to interact with various biological targets, influencing cellular processes.
Antimicrobial Properties
Recent studies indicate that this compound exhibits notable antimicrobial activity. Research has shown that this compound can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. In vitro studies reveal that this compound induces apoptosis in cancer cells through mechanisms such as the modulation of apoptotic pathways and inhibition of tumor growth. Notably, it has shown effectiveness against breast cancer and leukemia cell lines, with IC50 values indicating significant cytotoxicity .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within cells. Preliminary findings suggest that the compound may bind to key proteins involved in cell signaling pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : In a study published in Chemistry & Biology, researchers evaluated the antimicrobial effects of various derivatives of tetrahydropyran compounds, including this compound. The results indicated a dose-dependent inhibition of bacterial growth, with further investigations needed to elucidate the exact mechanisms involved .
- Cancer Cell Line Studies : A recent publication in Molecules demonstrated the effectiveness of this compound against multiple cancer cell lines. The study reported that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Summary of Research Findings
Q & A
Q. How is this compound utilized as a building block in heterocyclic drug discovery?
- Methodological Answer :
- Key intermediate : Couple with aryl boronic acids via Suzuki-Miyaura cross-coupling to generate biaryl pharmacophores.
- Weinreb amide applications : React with organometallic reagents (e.g., Grignard) to synthesize ketones for kinase inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
